Synthesis and Characterization of 4-(3-Acetoxypropyl)phenyl Acetate: A Technical Guide
Synthesis and Characterization of 4-(3-Acetoxypropyl)phenyl Acetate: A Technical Guide
Executive Summary
The compound 4-(3-acetoxypropyl)phenyl acetate (CAS: 25823-43-2) is a versatile diacetate derivative utilized extensively as a synthetic intermediate and a reference standard in biological studies, particularly for tracking the biodistribution and elimination of xenoestrogens like nonylphenol in in vivo models [1]. As a Senior Application Scientist, I have designed this whitepaper to provide researchers and drug development professionals with a robust, self-validating protocol for the synthesis of this compound. This guide emphasizes the mechanistic causality behind reagent selection and provides comprehensive analytical data for structural verification.
Mechanistic Rationale & Synthetic Strategy
Expertise & Experience: Reagent Selection
The synthesis involves the exhaustive acetylation of 4-(3-hydroxypropyl)phenol (CAS: 10210-17-0) [2], a precursor containing both a primary aliphatic alcohol and a phenolic hydroxyl group.
While acetyl chloride is a potent acylating agent, it is deliberately avoided in this protocol. The electron-rich aromatic ring of the phenol derivative is highly susceptible to undesired Friedel-Crafts acylation side reactions when exposed to strong electrophiles and trace Lewis acids. Instead, acetic anhydride ( Ac2O ) is selected as a milder, highly efficient alternative.
To overcome the lower electrophilicity of acetic anhydride, 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst. DMAP attacks the anhydride to form a highly reactive acylpyridinium ion pair [3]. This intermediate is significantly more electrophilic than the parent anhydride, accelerating the rate-determining nucleophilic attack by both the aliphatic and phenolic hydroxyl groups. Triethylamine ( Et3N ) is added as an auxiliary base to sponge the generated acetic acid byproduct, preventing the protonation of DMAP and ensuring the catalytic cycle continues unimpeded [3].
Visualization of Synthetic Workflow
The following diagram illustrates the logical progression of the synthesis, from the catalytic activation of the reagents to the final analytical validation.
Synthetic workflow and characterization pipeline for 4-(3-acetoxypropyl)phenyl acetate.
Experimental Protocol
Trustworthiness: A Self-Validating System
This protocol is designed with built-in visual and chemical checkpoints to ensure high yield and purity. The quenching step using sodium bicarbonate is critical; the cessation of CO2 evolution serves as a self-validating indicator that all excess acetic anhydride and acetic acid have been successfully neutralized.
Scale: 10.0 mmol Target Yield: > 90%
Step-by-Step Methodology:
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Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(3-hydroxypropyl)phenol (1.52 g, 10.0 mmol) and dissolve in 25 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
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Base and Catalyst Addition: Add triethylamine (3.03 g, 4.18 mL, 30.0 mmol, 3.0 eq) followed by DMAP (122 mg, 1.0 mmol, 0.1 eq). Stir the mixture for 5 minutes to ensure homogeneity.
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Temperature Control: Submerge the flask in an ice-water bath to cool the mixture to 0 °C. Causality: Cooling prevents the highly exothermic acetylation reaction from causing solvent boil-off or localized superheating, which can lead to impurity formation.
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Acylation: Dropwise add acetic anhydride (2.55 g, 2.36 mL, 25.0 mmol, 2.5 eq) via syringe over 10 minutes.
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Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) (Hexane:Ethyl Acetate 7:3) until the starting material spot ( Rf≈0.2 ) is completely consumed and replaced by a single product spot ( Rf≈0.6 ).
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Quenching: Cool the flask back to 0 °C and slowly add 20 mL of saturated aqueous NaHCO3 . Stir vigorously until gas ( CO2 ) evolution completely ceases.
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Extraction & Washing: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM ( 2×15 mL). Combine the organic layers and wash sequentially with 1M HCl (15 mL) to remove residual DMAP/pyridine, followed by brine (20 mL).
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Drying & Concentration: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure using a rotary evaporator.
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Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of Hexane:Ethyl Acetate (9:1 to 8:2) to afford the pure diacetate as a colorless viscous oil.
Characterization Data
To confirm the structural integrity of the synthesized 4-(3-acetoxypropyl)phenyl acetate, comprehensive spectroscopic analysis is required. The data is summarized in the structured tables below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Spectra recorded in CDCl3 at 298 K.
| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |
| 1 H | 7.20 | d | 8.5 | 2H | Aromatic C-H (meta to OAc) |
| 1 H | 7.02 | d | 8.5 | 2H | Aromatic C-H (ortho to OAc) |
| 1 H | 4.08 | t | 6.5 | 2H | Aliphatic −CH2−OAc |
| 1 H | 2.68 | t | 7.6 | 2H | Benzylic Ar−CH2− |
| 1 H | 2.28 | s | - | 3H | Phenolic acetate −CH3 |
| 1 H | 2.05 | s | - | 3H | Aliphatic acetate −CH3 |
| 1 H | 1.95 | m | - | 2H | Central aliphatic −CH2− |
| 13 C | 171.2 | - | - | - | C=O (Aliphatic acetate) |
| 13 C | 169.6 | - | - | - | C=O (Phenolic acetate) |
| 13 C | 149.0 | - | - | - | Ar-C (ipso to OAc) |
| 13 C | 138.8 | - | - | - | Ar-C (ipso to alkyl) |
| 13 C | 63.9 | - | - | - | Aliphatic −CH2−OAc |
| 13 C | 31.6 | - | - | - | Benzylic Ar−CH2− |
Infrared (IR) and Mass Spectrometry (MS)
| Analytical Method | Key Signals / Values | Structural Correlation |
| FT-IR (neat, cm−1 ) | 1755 | Phenolic ester C=O stretch |
| FT-IR (neat, cm−1 ) | 1735 | Aliphatic ester C=O stretch |
| FT-IR (neat, cm−1 ) | 1508 | Aromatic C=C bending |
| FT-IR (neat, cm−1 ) | 1215 | Ester C-O-C stretch |
| ESI-MS (Positive Mode) | m/z 259.10 | [M+Na]+ (Calculated for C13H16O4Na : 259.09) |
References
- Title: 85-5199-80 4-(3-Acetoxypropyl)phenyl Acetate 100mg CAS No ...
- Title: 10210-17-0 4-(3-hydroxypropyl)
- Source: utrgv.
